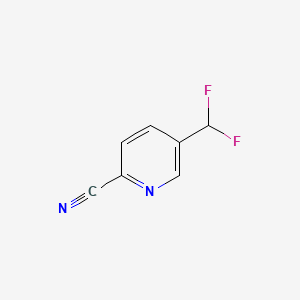

5-(Difluoromethyl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Difluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . The compound is also known by other names such as 5-(Difluoromethyl)-2-pyridinecarbonitrile and 5-Difluoromethyl-pyridine-2-carbonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates that the compound has a pyridine ring with a difluoromethyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique

Synthesis and Chemical Reactions :

- 5-(Difluoromethyl)picolinonitrile derivatives have been synthesized through various chemical reactions. For example, a unique approach to synthesizing 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines has been reported (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).

Phototriggered DNA Ligation :

- Phototriggered DNA phosphoramidate ligation has been facilitated by picolinonitrile derivatives. This approach has been used to control reaction initiation and rates in nonenzymatic DNA ligation, potentially useful in studying protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).

Catalysis and Materials Science :

- The compound has been used in the synthesis of materials like metal-organic frameworks (MOFs) with applications in sensing and catalysis. For instance, a Tb-MOF with 5-(4-carboxyphenyl)picolinic acid showed promising properties for sensing rare earth ions and as a catalyst support (Xu, Wu, Dong, Zhao, Wu, Li, & Zhang, 2017).

Medicinal Chemistry and Drug Discovery :

- Derivatives of this compound have shown potential as HIV-1 reverse transcriptase inhibitors. A series of novel diaryltriazines with a picolinonitrile moiety was reported to have significant antiviral activities against various HIV-1 strains (Huang, Zhou, Kang, Li, Chen, Zhan, & Liu, 2017).

Organic Light-Emitting Diodes (OLEDs) :

- The compound has been used in the construction of efficient host materials for red phosphorescent OLEDs. For example, derivatives of 9,10-dihydroacridine and picolinonitrile have been utilized to create host materials that exhibit high external quantum efficiency (Liu, Ma, Zhang, Song, Ding, Fung, & Fan, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that difluoromethyl groups are often used in medicinal chemistry to modulate the properties of bioactive compounds .

Mode of Action

The difluoromethyl group is known to participate in various chemical reactions . For instance, the fragmentation of certain difluoromethyl-containing compounds can yield a difluoromethyl radical, which can add to other molecules, leading to various transformations .

Propriétés

IUPAC Name |

5-(difluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTITLJMBYUEOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

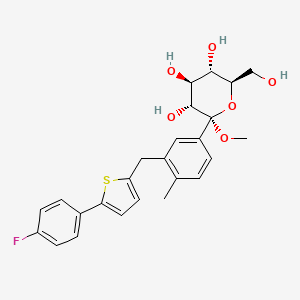

![(2R,4R)-4-butyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B580309.png)

![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)